molecular formula C14H17N3O4 B064403 tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate CAS No. 159850-23-4

tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate

Cat. No.: B064403
CAS No.: 159850-23-4
M. Wt: 291.3 g/mol
InChI Key: YKIPLECXXVNFDE-UHFFFAOYSA-N
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Description

tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate: is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a tert-butyl carbamate group, which can influence its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-methylquinazolin-4(3H)-one and tert-butyl chloroformate.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted carbamates or quinazolinones.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, which could be useful in drug development.

    Antimicrobial Activity: Investigated for its ability to inhibit the growth of bacteria and fungi.

Medicine

    Anticancer Research: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.

    Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.

Industry

    Pharmaceuticals: Used in the development of new pharmaceutical compounds.

Mechanism of Action

The mechanism of action for tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The quinazolinone core can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-ones: Compounds with similar quinazolinone cores but different substituents.

    Carbamates: Other carbamate derivatives with different aromatic or aliphatic groups.

Uniqueness

    Structural Features: The combination of the tert-butyl carbamate group and the quinazolinone core is unique, providing distinct chemical and biological properties.

    Reactivity: The specific reactivity of the tert-butyl carbamate group can lead to unique reaction pathways and products.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.

Properties

IUPAC Name

tert-butyl N-(3-methyl-2,4-dioxoquinazolin-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-14(2,3)21-12(19)15-17-10-8-6-5-7-9(10)11(18)16(4)13(17)20/h5-8H,1-4H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIPLECXXVNFDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN1C2=CC=CC=C2C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565739
Record name tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159850-23-4
Record name tert-Butyl (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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